1-(2,6-Dimethoxyphenyl)-2-nitropropene
Overview
Description
1-(2,6-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group attached to a propene chain, which is further substituted with a 2,6-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethoxyphenyl)-2-nitropropene can be synthesized through a condensation reaction between 2,6-dimethoxybenzaldehyde and nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds as follows:
- Dissolve 2,6-dimethoxybenzaldehyde in a suitable solvent like ethanol.
- Add nitroethane and ammonium acetate to the solution.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: 1-(2,6-Dimethoxyphenyl)-2-aminopropane.
Oxidation: 1-(2,6-Dihydroxyphenyl)-2-nitropropene.
Substitution: 1-(2,6-Dimethoxy-4-nitrophenyl)-2-nitropropene (nitration product).
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)-2-nitropropene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)-2-nitropropene depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine, which can interact with biological targets such as enzymes and receptors. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-nitropropene: Similar structure but with methoxy groups at different positions.
1-(3,4-Dimethoxyphenyl)-2-nitropropene: Another isomer with methoxy groups at the 3 and 4 positions.
1-(2,6-Dimethoxyphenyl)-2-aminopropane: The reduced form of the compound.
Uniqueness
1-(2,6-Dimethoxyphenyl)-2-nitropropene is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its versatility in various chemical reactions.
Properties
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-10(15-2)5-4-6-11(9)16-3/h4-7H,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUWEKTWWOHCT-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC=C1OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC=C1OC)OC)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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